N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N'-2-pyridinylthiourea
Description
N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea is a complex organic compound that features a piperidine ring, a phenylmethyl group, and a pyridinylthiourea moiety
Properties
CAS No. |
146741-99-3 |
|---|---|
Molecular Formula |
C20H26N4S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-[2-(1-benzylpiperidin-4-yl)ethyl]-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C20H26N4S/c25-20(23-19-8-4-5-12-21-19)22-13-9-17-10-14-24(15-11-17)16-18-6-2-1-3-7-18/h1-8,12,17H,9-11,13-16H2,(H2,21,22,23,25) |
InChI Key |
YHTARKSWJCMIGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCNC(=S)NC2=CC=CC=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea typically involves multiple steps. One common method includes the reaction of 1-(phenylmethyl)-4-piperidone with ethylenediamine to form an intermediate, which is then reacted with 2-pyridinyl isothiocyanate to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the pyridinyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Its structural components suggest that it may interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar piperidine and thiourea structures have shown promise as anticancer agents. For instance, studies have documented the efficacy of thiourea derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The specific application of N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N'-2-pyridinylthiourea in this context remains to be fully explored, but its structural analogs have demonstrated significant activity against human cancer cell lines .
Antimicrobial Properties
Thiourea derivatives are also known for their antimicrobial properties. Compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth and combat infections. This suggests that further investigation into this compound could reveal its effectiveness against various pathogens .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.
Modifications and Derivatization
Research has shown that modifications to the piperidine ring or the thiourea moiety can significantly alter the compound's biological activity. For example, substituents on the piperidine nitrogen can enhance binding affinity to target proteins, potentially increasing therapeutic efficacy .
Computational Modeling
Computational studies using molecular docking techniques have been employed to predict how this compound interacts with various biological targets. These studies help identify key interactions that could be leveraged in drug design .
Case Studies and Research Findings
Several studies provide insights into the applications of compounds similar to this compound:
Mechanism of Action
The mechanism of action of N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved can include signal transduction mechanisms that affect cellular processes such as proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylurea
- N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylcarbamate
Uniqueness
N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety, in particular, differentiates it from similar compounds like ureas and carbamates, potentially offering different reactivity and interaction profiles.
Biological Activity
N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N'-2-pyridinylthiourea, often abbreviated as a complex thiourea derivative, has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure features a piperidine ring, a pyridine moiety, and a thiourea functional group, which contributes to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that thiourea derivatives can exhibit multiple mechanisms of action. The biological activity of this compound is primarily attributed to:
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, particularly serotonin receptors, which are crucial in mood regulation and cognitive functions .
- Antioxidant Activity : Thiourea compounds often possess antioxidant properties that can mitigate oxidative stress in cells, potentially offering neuroprotective effects .
- Antimicrobial Effects : Some studies suggest that similar thiourea derivatives exhibit antimicrobial properties, which could be beneficial in treating infections .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
1. Antidepressant Activity
A study published in Pharmacology highlighted the antidepressant effects of related compounds that share structural similarities with this compound. The study utilized animal models to demonstrate that administration led to significant behavioral improvements in tests for depression, suggesting a promising avenue for treating mood disorders .
2. Antioxidant Properties
Another investigation focused on the antioxidant capabilities of thiourea derivatives. The study found that these compounds effectively reduced markers of oxidative stress in neuronal cell cultures, indicating potential neuroprotective benefits .
3. Antimicrobial Efficacy
Research exploring the antimicrobial properties of thiourea derivatives revealed that certain analogs exhibited potent activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
